Bienvenue dans la boutique en ligne BenchChem!

2-[(2S,3S)-2-Methyloxolan-3-yl]acetonitrile

Chiral synthesis Stereochemical purity Intermediate procurement

2-[(2S,3S)-2-Methyloxolan-3-yl]acetonitrile (CAS 2375248-55-6) is a chiral small-molecule building block consisting of a nitrile group attached to a stereochemically defined 2-methyloxolane (tetrahydrofuran) ring at the 3-position. With a molecular formula of C₇H₁₁NO and molecular weight of 125.17 g/mol, it features two contiguous stereocenters at the C2 and C3 positions of the oxolane ring in the (2S,3S) absolute configuration.

Molecular Formula C7H11NO
Molecular Weight 125.171
CAS No. 2375248-55-6
Cat. No. B2963908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2S,3S)-2-Methyloxolan-3-yl]acetonitrile
CAS2375248-55-6
Molecular FormulaC7H11NO
Molecular Weight125.171
Structural Identifiers
SMILESCC1C(CCO1)CC#N
InChIInChI=1S/C7H11NO/c1-6-7(2-4-8)3-5-9-6/h6-7H,2-3,5H2,1H3/t6-,7-/m0/s1
InChIKeyUWDZSHDREPUSND-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(2S,3S)-2-Methyloxolan-3-yl]acetonitrile (CAS 2375248-55-6): Chiral Oxolane-Acetonitrile Scaffold for Stereochemically Defined Synthesis


2-[(2S,3S)-2-Methyloxolan-3-yl]acetonitrile (CAS 2375248-55-6) is a chiral small-molecule building block consisting of a nitrile group attached to a stereochemically defined 2-methyloxolane (tetrahydrofuran) ring at the 3-position [1]. With a molecular formula of C₇H₁₁NO and molecular weight of 125.17 g/mol, it features two contiguous stereocenters at the C2 and C3 positions of the oxolane ring in the (2S,3S) absolute configuration . The compound is classified as a versatile small-molecule scaffold and is primarily employed as a synthetic intermediate in medicinal chemistry and pharmaceutical research . Its computed physicochemical properties include XLogP3-AA of 0.6, zero hydrogen bond donors, two hydrogen bond acceptors, one rotatable bond, and a topological polar surface area of 33 Ų, placing it within favorable drug-like property space [1].

Stereochemical Fidelity Matters: Why 2-[(2S,3S)-2-Methyloxolan-3-yl]acetonitrile Cannot Be Interchanged with Diastereomeric Mixtures or Racemic Forms


Substituting 2-[(2S,3S)-2-Methyloxolan-3-yl]acetonitrile with the diastereomeric mixture (CAS 2228768-99-6) or the racemic form rac-2-[(2R,3R)-2-Methyloxolan-3-yl]acetonitrile introduces uncontrolled stereochemical variability that propagates into downstream intermediates and final active compounds. Published evidence from HIV-1 protease inhibitor programs demonstrates that the (2S,3S) and (2R,3R) diastereomers of 2-methyloxolan-3-yl-containing carbamates exhibit a 3.2-fold difference in enzymatic inhibitory potency (IC₅₀ 52.4 nM vs. 169 nM) [1][2]. More recent structural biology studies confirm that stereochemistry at the tetrahydrofuran ring critically dictates hydrogen bonding and van der Waals interactions within enzyme active sites, with enantiomeric P2 ligands producing up to 4-fold differences in Ki values [3]. For procurement decisions, selecting the stereochemically defined (2S,3S) enantiomer eliminates the risk of introducing an unpredictable mixture of diastereomers—each with potentially divergent reactivity, binding affinity, and pharmacokinetic properties—into a synthetic sequence where stereochemical integrity is essential.

Quantitative Differentiation Evidence for 2-[(2S,3S)-2-Methyloxolan-3-yl]acetonitrile Relative to Closest Analogs


Stereochemical Purity: Enantiopure (2S,3S) vs. Diastereomeric Mixture—Defined Absolute Configuration

The target compound 2-[(2S,3S)-2-Methyloxolan-3-yl]acetonitrile (CAS 2375248-55-6) is supplied as a single, stereochemically defined enantiomer with (2S,3S) absolute configuration. Its closest commercially available analog, 2-(2-Methyloxolan-3-yl)acetonitrile (CAS 2228768-99-6), is explicitly labeled as a 'mixture of diastereomers' in the PubChem database, containing all four possible stereoisomers arising from the two chiral centers [1]. In a stereochemically defined synthesis, the enantiopure (2S,3S) form provides a single molecular entity, whereas the diastereomeric mixture delivers a composite with indeterminate and batch-variable stereoisomeric ratios [1].

Chiral synthesis Stereochemical purity Intermediate procurement

Downstream Biological Consequence: (2S,3S) vs. (2R,3R) Diastereomer Yields 3.2-Fold Difference in HIV-1 Protease Inhibitory Potency

When the 2-methyloxolan-3-yl scaffold is elaborated into HIV-1 protease inhibitor carbamates, the (2S,3S) diastereomer (Sulfone Derivative 5, BDBM372) exhibits an IC₅₀ of 52.4 nM against HIV-1 protease, whereas the corresponding (2R,3R) diastereomer (Sulfone Derivative 6, BDBM373) shows an IC₅₀ of 169 nM under comparable assay conditions [1][2]. This represents a 3.2-fold loss of potency attributable solely to inversion of the two stereocenters on the oxolane ring. The data originate from the Upjohn (Pharmacia) HIV protease inhibitor program and are curated in the BindingDB database from the publication by Schwartz, Bundy, Strohbach et al. in Bioorganic & Medicinal Chemistry Letters (1997) [3].

HIV-1 protease Structure-activity relationship Diastereomer comparison

Supplier Landscape: Enantiopure (2S,3S) Form Is Supply-Constrained Relative to the Widely Available Diastereomeric Mixture

The enantiopure 2-[(2S,3S)-2-Methyloxolan-3-yl]acetonitrile (CAS 2375248-55-6) is listed as 'Discontinued' by CymitQuimica (formerly available in 10 mg, 25 mg, and 50 mg quantities), indicating limited commercial availability of the stereochemically defined form . In contrast, the diastereomeric mixture 2-(2-Methyloxolan-3-yl)acetonitrile (CAS 2228768-99-6) is actively stocked and priced at €206.00 for 10 mg and €820.00 for 100 mg (Biosynth brand, minimum 95% purity) . This supply asymmetry means the enantiopure compound must be sourced from specialized chiral chemistry suppliers with verified stereochemical purity documentation, and its scarcity imposes longer lead times and potentially premium pricing relative to the mixture.

Chemical procurement Supplier availability Chiral building block sourcing

Enantiomeric Tetrahydrofuran Ligands Produce Up to 4-Fold Difference in HIV-1 Protease Ki—Recent Structural Biology Confirmation (2024)

Ghosh et al. (2024) reported a systematic study of substituted tetrahydrofuran derivatives as P2 ligands in HIV-1 protease inhibitors, in which both enantiomers of each tetrahydrofuran ligand were synthesized in optically active form using lipase-PS catalyzed enzymatic resolution and then elaborated into full inhibitors for head-to-head comparison [1]. Compound 4c with a C2(S)-methoxymethyl substituent exhibited a Ki of 0.28 nM, while its enantiomeric counterpart 4e showed a nearly 4-fold reduction in enzyme inhibitory activity. Similarly, compound 4h with C2(R)-methoxymethyl stereochemistry displayed a Ki of 49 pM, and its enantiomer 4j was significantly less potent [1]. This study, supported by a high-resolution X-ray crystal structure (1.32 Å resolution), confirms that tetrahydrofuran ring stereochemistry directly governs the quality of hydrogen bonding and van der Waals interactions with backbone atoms in the enzyme active site [1].

HIV-1 protease inhibitors Enantiomer comparison X-ray crystallography

Physicochemical Differentiation: Methyl-Substituted Oxolane vs. Unsubstituted Tetrahydrofuran-Acetonitrile Scaffold

2-[(2S,3S)-2-Methyloxolan-3-yl]acetonitrile (MW 125.17, XLogP3-AA 0.6, TPSA 33 Ų, 1 rotatable bond) is differentiated from the unsubstituted analog 2-(tetrahydrofuran-3-yl)acetonitrile (MW 111.14, lower lipophilicity, no methyl substituent) by the presence of the C2-methyl group on the oxolane ring [1]. The methyl substituent increases molecular weight by 14.03 Da, adds lipophilicity (estimated ΔlogP ≈ +0.5), and introduces an additional stereocenter at C2—generating the stereochemical complexity that drives the differential biological activity documented in the HIV-1 protease inhibitor evidence above. Computed drug-likeness parameters (zero H-bond donors, two H-bond acceptors, TPSA 33 Ų) are consistent with favorable permeability characteristics [1].

Physicochemical properties Drug-likeness Scaffold comparison

High-Value Application Scenarios for 2-[(2S,3S)-2-Methyloxolan-3-yl]acetonitrile Based on Quantitative Differentiation Evidence


Stereochemically Defined HIV-1 Protease Inhibitor Lead Optimization Programs

For medicinal chemistry teams developing next-generation HIV-1 protease inhibitors that incorporate a tetrahydrofuran-based P2 ligand, 2-[(2S,3S)-2-Methyloxolan-3-yl]acetonitrile provides the optimal stereochemical starting point. The BindingDB-curated data show that the (2S,3S) configuration confers a 3.2-fold potency advantage (IC₅₀ 52.4 nM vs. 169 nM) over the (2R,3R) diastereomer when elaborated into sulfone-containing carbamate inhibitors [1]. The 2024 structural biology study by Ghosh et al. further validates that tetrahydrofuran stereochemistry directly governs binding interactions in the S2 subsite, with enantiomeric ligands producing up to 4-fold differences in Ki [2]. Using the enantiopure (2S,3S)-acetonitrile building block from the outset avoids the need for late-stage chiral separation and ensures stereochemical fidelity throughout the synthetic sequence, maximizing the probability of identifying development candidates with picomolar enzymatic potency.

Diastereoselective Synthesis of Complex Chiral Heterocycles Requiring Two Contiguous Stereocenters

The (2S,3S) absolute configuration of this acetonitrile building block, with its two contiguous stereocenters on the oxolane ring, makes it uniquely suited as a chiral pool starting material for diastereoselective transformations. Unlike the diastereomeric mixture (CAS 2228768-99-6), which contains up to four stereoisomers and would produce complex product mixtures requiring extensive chromatographic separation, the enantiopure (2S,3S) form delivers a single stereoisomeric input [1]. The nitrile group serves as a versatile synthetic handle for conversion to amines, amides, carboxylic acids, tetrazoles, and other pharmacophoric groups, while the methyl substituent at C2 provides steric differentiation that can be exploited for substrate-controlled diastereoselective reactions [2]. This scenario applies to synthesis of any chiral heterocyclic target—including but not limited to antiviral agents—where stereochemical integrity at two adjacent centers must be maintained through multiple synthetic steps.

Comparative SAR Studies Requiring Matched (2S,3S) and (2R,3R) Stereoisomer Pairs

For structure-activity relationship (SAR) investigations that require matched pairs of diastereomeric compounds to quantify the stereochemical contribution to biological activity, the (2S,3S)-acetonitrile serves as one half of an essential comparator pair [1]. The precedent from the HIV-1 protease inhibitor literature demonstrates that such matched-pair comparisons yield actionable SAR insights: the (2S,3S) diastereomer is 3.2-fold more potent than the (2R,3R) counterpart, and this difference is directly attributable to stereochemically governed interactions with the enzyme active site [2]. Procuring both the (2S,3S) and (2R,3R) forms as analytically verified single enantiomers enables rigorous quantification of stereochemical effects on potency, selectivity, and pharmacokinetic properties—data that cannot be reliably extracted from studies using diastereomeric mixtures.

Specialty Chiral Building Block Procurement for Integrated Drug Discovery Supply Chains

The documented discontinuation of the enantiopure form at major catalog suppliers (CymitQuimica: 10 mg, 25 mg, 50 mg all discontinued) signals that 2-[(2S,3S)-2-Methyloxolan-3-yl]acetonitrile occupies a niche but strategically important position in the chiral building block market [1]. For drug discovery organizations building integrated supply chains for lead optimization candidates, early engagement with specialty chiral synthesis providers to secure multi-gram quantities of the (2S,3S)-acetonitrile is advisable. The diastereomeric mixture (CAS 2228768-99-6, €206/10 mg) is readily available but introduces undesirable stereochemical uncertainty [2]. The procurement decision to invest in the enantiopure form must be justified by the quantitative evidence that stereochemistry at this scaffold translates into 3- to 4-fold differences in downstream biological activity, making the incremental sourcing effort a high-return investment in synthetic route quality.

Quote Request

Request a Quote for 2-[(2S,3S)-2-Methyloxolan-3-yl]acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.